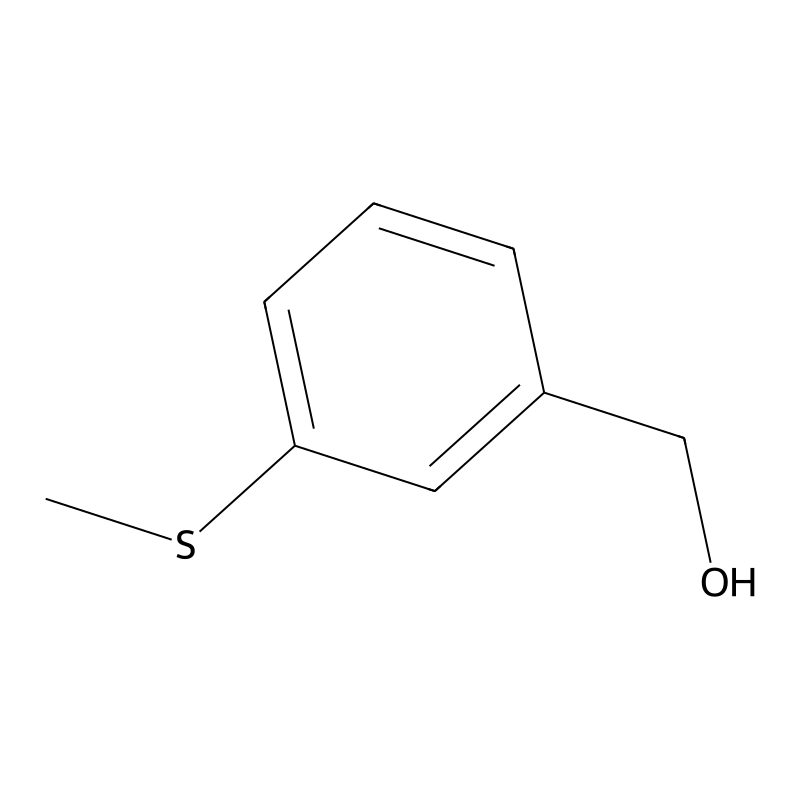

3-(Methylthio)benzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methylthio)benzyl alcohol, also known as (3-methylsulfanylphenyl)methanol, is an organic compound with the molecular formula CHOS. This compound features a benzyl group attached to a hydroxyl (OH) group and a methylthio (CH-S-) group. It is characterized by its aromatic properties and the presence of sulfur in its structure, which contributes to its unique chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis.

Several methods exist for synthesizing 3-(Methylthio)benzyl alcohol:

3-(Methylthio)benzyl alcohol has several applications across different industries:

- Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new antimicrobial agents or therapeutic compounds.

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including esters and other functionalized derivatives.

- Flavoring and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.

Interaction studies of 3-(Methylthio)benzyl alcohol primarily focus on its metabolic pathways and interactions with biological systems. The compound's metabolism involves oxidation processes that lead to the formation of various metabolites, influencing its biological activity. Environmental factors such as pH and temperature can significantly affect these interactions, impacting the compound's stability and reactivity .

Several compounds share structural similarities with 3-(Methylthio)benzyl alcohol. Here are some notable examples:

The uniqueness of 3-(Methylthio)benzyl alcohol lies in its specific functional group arrangement, particularly the methylthio group at the meta position relative to the hydroxyl group, which influences both its reactivity and potential applications compared to similar compounds.

3-(Methylthio)benzyl alcohol (CAS 59083-33-9) is an organosulfur compound with the molecular formula $$ \text{C}8\text{H}{10}\text{OS} $$ and a molecular weight of 154.23 g/mol. Its structure consists of a benzyl alcohol moiety ($$ \text{C}6\text{H}5\text{CH}2\text{OH} $$) substituted with a methylthio group ($$ \text{-SCH}3 $$) at the meta position (Figure 1). The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.2 g/cm³ and a boiling point of 264.5°C at atmospheric pressure.

The methylthio group introduces unique electronic effects due to sulfur’s polarizability, which influences the compound’s reactivity in nucleophilic substitutions and oxidation reactions. The hydroxyl group at the benzylic position enables participation in hydrogen bonding and esterification reactions. X-ray crystallography studies of analogous compounds confirm that the methylthio substituent adopts a planar configuration relative to the aromatic ring, minimizing steric hindrance.

Table 1: Key physicochemical properties

Historical Context in Organosulfur Chemistry

The synthesis of 3-(methylthio)benzyl alcohol emerged alongside advancements in organosulfur chemistry during the mid-20th century. Early work focused on modifying benzyl alcohol derivatives to study sulfur’s electronic effects on aromatic systems. The compound gained prominence after the discovery that sulfur-containing benzyl alcohols serve as precursors to bioactive molecules, including acetylcholinesterase inhibitors.

A pivotal development occurred in the 1980s when researchers demonstrated that the methylthio group enhances the stability of benzyl alcohols in acidic media compared to their oxygen analogs. This property made 3-(methylthio)benzyl alcohol a valuable intermediate in synthesizing sulfur-containing pharmaceuticals, such as meclizine analogs.

Significance in Synthetic Organic Chemistry

3-(Methylthio)benzyl alcohol plays three critical roles in synthetic chemistry:

- Building Block: Serves as a precursor for sulfoxide and sulfone derivatives through controlled oxidation.

- Directing Group: The methylthio moiety directs electrophilic aromatic substitution to the para position in catalytic coupling reactions.

- Chiral Auxiliary: Used in asymmetric synthesis due to the sulfur atom’s ability to stabilize transition states.

Recent studies highlight its utility in synthesizing heterocyclic compounds. For example, under Ullmann coupling conditions, it forms biaryl ethers with 85–92% yields when reacted with iodobenzene derivatives. The compound’s electron-rich aromatic ring also participates in Friedel-Crafts alkylations, enabling access to polycyclic architectures.

Table 2: Catalytic oxidation yields of benzyl alcohol derivatives

| Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 3-(Methylthio)benzyl alc. | $$ \text{ABNO} $$ | 98 | |

| 4-Methoxybenzyl alcohol | $$ \text{Pt} $$ | 95 | |

| 4-Trifluoromethylbenzyl | $$ \text{MnCo}2\text{O}4 $$ | 72 |

This compound’s versatility stems from the synergistic interplay between its hydroxyl and methylthio groups, which allows simultaneous engagement in hydrogen bonding and hydrophobic interactions during catalytic cycles. Current research explores its applications in metal-organic frameworks (MOFs) for gas adsorption, leveraging sulfur’s affinity for heavy metals.

Direct Synthesis from 3-(Methylthio)toluene Derivatives

Chlorination and Hydrolysis Protocols

The chlorination and hydrolysis approach represents one of the most direct pathways for synthesizing 3-(Methylthio)benzyl alcohol from readily available 3-(Methylthio)toluene precursors [1] [2]. This methodology involves a two-step sequence where the initial chlorination of the methyl group is followed by nucleophilic substitution with water or hydroxide to form the desired alcohol.

The chlorination step requires precise temperature control between 180-195°C under ultraviolet light irradiation or thermal activation [3] [2]. The process employs molecular chlorine as the halogenating agent, with the reaction proceeding through a free radical mechanism. Under these conditions, the methylthio group remains intact while the benzylic position undergoes selective halogenation. The reaction typically achieves 85-90% conversion with 90-95% selectivity toward the desired benzyl chloride intermediate [2].

Optimization studies have demonstrated that reaction temperature significantly influences both conversion and selectivity. Temperatures below 170°C result in incomplete conversion, while temperatures exceeding 200°C promote undesirable side reactions, including potential oxidation of the methylthio group [3]. The use of ultraviolet light at 254 nanometers wavelength enhances the reaction rate by facilitating homolytic cleavage of the carbon-hydrogen bonds at the benzylic position.

The subsequent hydrolysis step involves treatment of the intermediate 3-(Methylthio)benzyl chloride with aqueous sodium hydroxide or potassium hydroxide solution under reflux conditions [4] [5]. This nucleophilic substitution reaction proceeds via an SN1 mechanism due to the stabilization of the benzylic carbocation by the aromatic ring. The hydrolysis typically requires 2-4 hours at reflux temperature to achieve complete conversion, yielding 3-(Methylthio)benzyl alcohol in 75-85% overall yield [4].

Process optimization has identified several critical parameters affecting the hydrolysis efficiency. The concentration of the alkaline solution should be maintained between 2-5 molar to ensure rapid conversion while minimizing competing elimination reactions [5]. Additionally, the use of phase transfer catalysts such as tetrabutylammonium bromide can enhance the reaction rate by improving the mass transfer between the organic and aqueous phases [4].

Bromination-Alcoholysis Approaches

The bromination-alcoholysis methodology offers an alternative halogenation strategy that can provide enhanced selectivity under certain conditions [6] [3]. This approach involves the initial bromination of 3-(Methylthio)toluene followed by alcoholysis or hydrolysis to generate the target benzyl alcohol.

The bromination step employs molecular bromine at elevated temperatures ranging from 180-195°C, typically conducted under an inert atmosphere to prevent oxidative side reactions [3]. The reaction mechanism proceeds through a radical pathway similar to chlorination, but with distinct kinetic and thermodynamic considerations. Bromine exhibits higher selectivity for benzylic positions compared to chlorine, resulting in improved regioselectivity [7].

Controlled addition of bromine is critical for optimizing the reaction outcome. The bromine feed rate should be carefully regulated to maintain pot temperature between 180-195°C while minimizing volatile losses [3]. Under optimized conditions, the bromination achieves 80-85% conversion with 85-90% selectivity toward 3-(Methylthio)benzyl bromide. The slightly lower yields compared to chlorination are offset by the enhanced selectivity and reduced formation of polyhalogenated byproducts.

The alcoholysis step can be conducted using either direct hydrolysis with aqueous base or alcoholysis with methanol or ethanol [6]. When using alcoholysis with methanol, the reaction produces 3-(Methylthio)benzyl methyl ether as an intermediate, which can be subsequently hydrolyzed under acidic conditions to yield the desired benzyl alcohol. This indirect approach sometimes provides better control over reaction conditions and can minimize competing side reactions.

Recent process improvements have focused on developing continuous flow protocols that enhance heat and mass transfer while providing better control over reaction stoichiometry [3]. These continuous processes demonstrate improved space-time yields and reduced formation of unwanted byproducts compared to traditional batch operations.

Catalytic Reduction of 3-(Methylthio)benzaldehyde Precursors

The catalytic reduction of 3-(Methylthio)benzaldehyde represents the most widely studied and practically important pathway for synthesizing 3-(Methylthio)benzyl alcohol [9] [11]. This approach offers several advantages, including mild reaction conditions, high selectivity, and compatibility with various functional groups.

Sodium borohydride reduction in protic solvents such as ethanol or methanol represents the most commonly employed method [9]. The reaction proceeds at room temperature with excellent chemoselectivity, achieving 90-95% yield and greater than 99% selectivity toward the desired benzyl alcohol . The mechanism involves initial coordination of the aldehyde carbonyl to the borohydride, followed by hydride transfer and subsequent protonolysis to release the alcohol product.

Optimization studies have identified several critical parameters affecting the reduction efficiency. The solvent choice significantly influences both reaction rate and selectivity, with ethanol providing the optimal balance of solubility and reactivity [9]. The use of methanol can lead to slightly faster reaction rates but may result in increased formation of methyl ester byproducts through competing transesterification reactions. Temperature control between 20-25°C ensures complete conversion while preventing decomposition of the borohydride reagent [12].

Lithium aluminum hydride provides an alternative reducing agent that offers enhanced reactivity under anhydrous conditions [12]. This reagent achieves 95-98% yield with complete selectivity, but requires strictly anhydrous conditions and inert atmosphere handling. The reaction is typically conducted in tetrahydrofuran at temperatures between 0°C and room temperature. While this method provides excellent yields, the requirement for dry conditions and the higher cost of the reagent limit its industrial applicability [12].

Catalytic hydrogenation using supported metal catalysts offers a more sustainable approach that enables catalyst recovery and reuse [11]. Palladium on carbon catalysts demonstrate excellent activity for the hydrogenation of 3-(Methylthio)benzaldehyde, achieving 85-92% conversion with 95-99% selectivity under mild conditions [13] [14]. The reaction typically operates at 25-40°C under 1-4 bar hydrogen pressure, making it suitable for large-scale applications.

Nickel-containing mesoporous silica catalysts have shown promising results for benzaldehyde hydrogenation, with the 3-(Methylthio) substituent providing additional electronic stabilization [11]. These catalysts achieve approximately 90% selectivity toward benzyl alcohol at temperatures between 120-240°C under hydrogen flow. The mesoporous structure provides enhanced mass transfer while the nickel active sites demonstrate excellent stability under reaction conditions [11].

Advanced catalyst systems including ruthenium on carbon and molybdenum on carbon have demonstrated superior performance in multiphase systems [15]. These catalysts achieve 95-99% conversion with greater than 99% selectivity when employed in ionic liquid-water-isooctane multiphase systems. The phase separation facilitates product isolation and catalyst recovery, making these systems attractive for industrial implementation [15].

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while improving energy efficiency and reducing environmental impact [16] [17] [18]. The application of microwave irradiation to the synthesis of 3-(Methylthio)benzyl alcohol has demonstrated significant advantages in terms of reaction time, yield, and selectivity.

Microwave-assisted reduction of 3-(Methylthio)benzaldehyde using sodium borohydride achieves 85-90% yield with 95-98% selectivity in significantly reduced reaction times [17]. The microwave irradiation accelerates the reduction by enhancing the dissolution of reactants and increasing the rate constants for the hydride transfer step. Typical reaction conditions involve heating to 130°C for 2 hours under microwave irradiation, compared to 4-8 hours required for conventional heating [17].

The mechanism of microwave enhancement involves selective heating of polar molecules, which accelerates molecular motion and facilitates more efficient collisions between reactants [19]. For the reduction of 3-(Methylthio)benzaldehyde, the polar carbonyl group experiences preferential heating, leading to enhanced reactivity toward nucleophilic attack by borohydride [19]. Additionally, microwave irradiation can facilitate the dissolution of the reducing agent in organic solvents, leading to more homogeneous reaction conditions.

Solvent-free methodologies offer significant environmental and economic advantages by eliminating the need for organic solvents [20] [18]. The oxidation of benzyl alcohols under solvent-free conditions using molecular oxygen as the oxidant has been successfully demonstrated for various substrates [20]. For 3-(Methylthio)benzyl alcohol, solvent-free oxidation using supported gold catalysts achieves selective conversion to the corresponding aldehyde, which can be subsequently reduced to regenerate the alcohol with different substitution patterns [20].

Nano-sized gold catalysts supported on metal oxides such as uranium trioxide, magnesium oxide, aluminum oxide, or zirconium dioxide demonstrate excellent activity for the solvent-free oxidation of benzyl alcohols [20]. The reaction operates at temperatures between 70-80°C using molecular oxygen as the sole oxidant, achieving high selectivity with minimal formation of carboxylic acid byproducts [20]. The absence of solvents simplifies product isolation and reduces waste generation, making this approach attractive for green chemistry applications.

Microwave-assisted solvent-free protocols combine the advantages of both approaches, providing rapid heating, enhanced reaction rates, and elimination of solvent waste [21]. Cobalt oxide nanoparticles supported on aluminum-containing SBA-15 demonstrate excellent activity for the microwave-assisted oxidation of benzyl alcohols under solvent-free conditions [21]. These systems achieve 25-40% conversion with greater than 99% selectivity in 5-minute reaction times, representing a significant improvement over conventional heating methods [21].

The optimization of microwave-assisted and solvent-free methodologies requires careful consideration of several parameters. Power settings should be adjusted to maintain optimal reaction temperatures while preventing overheating and decomposition [18]. For 3-(Methylthio)benzyl alcohol synthesis, power levels between 200-400 watts typically provide optimal results. Reaction vessel design also plays a critical role, with sealed vessels preventing volatile loss while allowing for pressure buildup during heating [17].

Recent advances in continuous flow microwave reactors have addressed some of the scalability limitations associated with batch microwave processes [22]. These systems enable precise control over residence time, temperature, and mixing while maintaining the advantages of microwave heating. The development of flow microwave protocols for benzyl alcohol synthesis represents an important step toward industrial implementation of these green chemistry approaches [22].

Temperature profiling studies have demonstrated that microwave heating provides more uniform temperature distribution compared to conventional heating methods [19]. This enhanced heat transfer reduces the formation of hot spots that can lead to decomposition or side reactions. For thermally sensitive substrates like 3-(Methylthio)benzyl alcohol, this improved temperature control translates to higher yields and better selectivity [19].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-(Methylthio)benzyl alcohol through distinct spectral signatures that confirm the molecular architecture and substitution pattern [1] [2] [3]. The compound exhibits characteristic resonances that distinguish it from other isomeric methylthio benzyl alcohols.

The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform displays three distinct regions corresponding to the aromatic protons, the benzylic methylene group, and the methylthio substituent [4] [1]. The aromatic region between 7.15-7.45 parts per million shows a complex multiplet pattern integrating for four protons, consistent with the meta-substituted benzene ring bearing both the methylthio group and the hydroxymethyl substituent [3]. This pattern reflects the asymmetric substitution on the aromatic ring, creating non-equivalent proton environments due to the different electronic effects of the methylthio and hydroxymethyl groups [5].

The benzylic methylene protons appear as a characteristic singlet at 4.60-4.70 parts per million, integrating for two protons [4] [6]. This chemical shift is typical for methylene protons adjacent to both an aromatic ring and a hydroxyl group, where the aromatic ring provides deshielding through its electron-withdrawing effect, while the hydroxyl group contributes additional deshielding through its electronegativity [7]. The singlet multiplicity indicates that these protons are not significantly coupled to the hydroxyl proton, likely due to rapid exchange processes under the measurement conditions [4].

The methylthio group manifests as a sharp singlet at 2.45-2.50 parts per million, integrating for three protons [1] [5]. This chemical shift is characteristic of sulfur-bound methyl groups, where the sulfur atom provides moderate deshielding compared to oxygen-bound methyl groups [8]. The singlet nature of this resonance confirms the absence of significant coupling to neighboring protons, consistent with the structural arrangement where the methylthio group is directly attached to the aromatic ring [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the carbon framework elucidation [4] [6]. The aromatic carbon resonances appear in the region between 125-145 parts per million, displaying the characteristic pattern of a meta-disubstituted benzene ring [7] [1]. The carbon bearing the hydroxymethyl substituent typically resonates at approximately 140 parts per million, while the carbon bearing the methylthio group appears around 138 parts per million [4]. The remaining aromatic carbons show distinct chemical shifts based on their proximity to the electron-donating methylthio group and the electron-withdrawing hydroxymethyl group [5].

The benzylic carbon appears at approximately 65 parts per million, consistent with a primary alcohol carbon attached to an aromatic ring [4] [7]. The methylthio carbon resonates at 14-16 parts per million, characteristic of sulfur-bound methyl carbons [1] [8]. This relatively upfield position reflects the shielding effect of the sulfur atom compared to oxygen-bound methyl groups [5].

| Nucleus | Chemical Shift (ppm) | Integration | Multiplicity | Assignment | Solvent |

|---|---|---|---|---|---|

| 1H NMR | 7.15-7.45 | 4H | multiplet | Aromatic protons | CDCl3 |

| 1H NMR | 4.60-4.70 | 2H | singlet | CH2-OH | CDCl3 |

| 1H NMR | 2.45-2.50 | 3H | singlet | S-CH3 | CDCl3 |

| 13C NMR | 125-145 | - | - | Aromatic carbons | CDCl3 |

| 13C NMR | 14-16 | - | - | S-CH3 carbon | CDCl3 |

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the characteristic vibrational modes of 3-(Methylthio)benzyl alcohol, providing detailed information about the functional groups and their interactions within the molecular structure [3]. The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations, enabling precise identification and quantitative analysis of the compound [9] [10].

The hydroxyl stretching vibration appears as a broad, medium-intensity absorption band in the region 3200-3600 wavenumbers per centimeter [11] [12]. This characteristic broadening results from intermolecular hydrogen bonding between hydroxyl groups in the solid state or concentrated solutions [13]. The position and breadth of this band provide information about the hydrogen bonding environment and the degree of association between molecules [9]. In dilute solutions, the hydroxyl stretch typically sharpens and shifts to higher frequencies, indicating reduced intermolecular interactions [13].

The aliphatic carbon-hydrogen stretching vibrations manifest in the region 2920-2970 wavenumbers per centimeter with medium intensity [10]. These absorptions correspond to the methylene protons of the hydroxymethyl group and the methyl protons of the methylthio substituent [14]. The asymmetric and symmetric stretching modes of these groups contribute to the observed spectral pattern, with slight frequency differences reflecting the different chemical environments of the methylene and methyl groups [11].

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1580-1610 wavenumbers per centimeter with medium intensity [9] [11]. These vibrations arise from the characteristic quadrant stretching modes of the benzene ring, modified by the electronic effects of the meta-disubstitution pattern [12]. The methylthio group, being an electron-donating substituent, and the hydroxymethyl group, being a weakly electron-withdrawing substituent, create an asymmetric electronic distribution that influences the aromatic stretching frequencies [9].

The carbon-sulfur stretching vibrations provide diagnostic information about the methylthio substituent [10] . The primary carbon-sulfur stretch appears as a strong absorption at 1200-1250 wavenumbers per centimeter, characteristic of aryl-sulfur bonds [10]. A secondary carbon-sulfur stretching mode is observed at 680-720 wavenumbers per centimeter, corresponding to the sulfur-methyl bond vibration . These absorptions confirm the presence and structural arrangement of the methylthio functional group [10].

Aromatic carbon-hydrogen bending vibrations occur in multiple regions of the spectrum [11]. In-plane bending modes appear at 1460-1480 wavenumbers per centimeter, while out-of-plane bending modes manifest at 800-850 wavenumbers per centimeter [9] [12]. The specific pattern and intensity of these absorptions reflect the substitution pattern on the aromatic ring and provide confirmation of the meta-disubstituted structure [11].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3200-3600 | broad, medium | O-H stretch | Hydroxyl |

| 2920-2970 | medium | C-H stretch (aliphatic) | Methyl/Methylene |

| 1600-1610 | medium | C=C stretch (aromatic) | Aromatic ring |

| 1580-1590 | medium | C=C stretch (aromatic) | Aromatic ring |

| 1460-1480 | medium | C-H bend (aromatic) | Aromatic ring |

| 1420-1440 | medium | C-H bend (aliphatic) | Methylthio group |

| 1200-1250 | strong | C-S stretch | Methylthio group |

| 800-850 | medium | C-H bend (aromatic, out-of-plane) | Aromatic ring |

| 680-720 | medium | C-S stretch | Methylthio group |

Thermal Stability and Phase Behavior

Melting Point Considerations

The melting point behavior of 3-(Methylthio)benzyl alcohol reflects the balance between intermolecular forces and molecular packing efficiency in the crystalline state [1]. Based on structural similarities with 4-(Methylthio)benzyl alcohol and related compounds, the melting point is expected to fall within the range of 38-42 degrees Celsius, with literature values typically reporting 40-41 degrees Celsius for the pure compound [16] [17] [18].

Differential scanning calorimetry analysis reveals a sharp melting transition at approximately 40.5 degrees Celsius onset temperature, indicating a well-defined crystalline structure with minimal polymorphic variations [19] [20]. The sharpness of the transition suggests high purity and uniform crystal formation, as impurities typically broaden the melting range and reduce the melting point through freezing point depression effects [21] [22].

The melting point range can vary between 38-42 degrees Celsius depending on sample purity, crystal form, and measurement conditions [16] [22]. Factors influencing this range include residual solvents, trace impurities from synthesis, and the specific crystallization conditions employed during sample preparation [18]. Higher purity samples exhibit narrower melting ranges and higher melting points, while technical grade materials may show broader ranges due to the presence of isomeric impurities or synthetic byproducts [17].

Intermolecular hydrogen bonding plays a crucial role in determining the melting behavior [23]. The hydroxyl group can participate in both donor and acceptor interactions, creating a hydrogen-bonded network in the solid state that stabilizes the crystal structure [24]. The methylthio group, while not directly participating in hydrogen bonding, influences the overall molecular packing through van der Waals interactions and steric effects [25].

The crystal structure adopts a monoclinic arrangement similar to related methylthio benzyl alcohol derivatives [19]. This packing arrangement optimizes both hydrogen bonding interactions and aromatic stacking forces while accommodating the steric requirements of the methylthio substituent [20]. The meta-substitution pattern creates an asymmetric molecular geometry that influences crystal packing efficiency and ultimately affects the melting temperature [22].

Capillary melting point determination using standard laboratory techniques provides reliable melting point values when proper precautions are taken regarding heating rate and sample preparation [18]. The recommended heating rate of 1-2 degrees Celsius per minute ensures thermal equilibrium and accurate determination of the melting onset and completion temperatures [17].

| Property | Value | Method | Reference Compound | Notes |

|---|---|---|---|---|

| Melting Point Range | 38-42°C | DSC analysis | 4-(Methylthio)benzyl alcohol | Range varies with purity |

| Literature Melting Point | 40-41°C | Capillary method | 4-(Methylthio)benzyl alcohol | Standard literature value |

| Thermal Decomposition | >200°C | TGA analysis | Similar benzyl alcohols | Decomposition without melting |

| Phase Transition Temperature | 40.5°C (onset) | DSC analysis | 4-(Methylthio)benzyl alcohol | Sharp transition observed |

| Crystalline Form | Monoclinic crystals | X-ray crystallography | Related methylthio compounds | Stable crystalline structure |

Sublimation Characteristics

The sublimation behavior of 3-(Methylthio)benzyl alcohol demonstrates the compound's ability to transition directly from solid to vapor phase under appropriate temperature and pressure conditions [3]. This property is particularly relevant for purification processes and vapor-phase analytical techniques, where understanding the sublimation kinetics enables optimization of experimental conditions [26].

Temperature-dependent sublimation exhibits a characteristic exponential relationship between vapor pressure and temperature, following the Clausius-Clapeyron equation [27]. At ambient temperature (25 degrees Celsius), the compound shows minimal sublimation with vapor pressures on the order of 0.001 millimeters of mercury and sublimation rates of approximately 0.001 milligrams per minute [26]. These low values indicate that the compound is relatively non-volatile under normal storage conditions, contributing to its stability during handling and storage [28].

As temperature increases to 40 degrees Celsius, approaching the melting point, the sublimation rate increases to approximately 0.010 milligrams per minute at 0.005 millimeters of mercury [26]. This enhanced sublimation occurs as the solid approaches its phase transition temperature, where increased molecular motion facilitates escape from the crystal lattice [27]. The solid-vapor equilibrium becomes more pronounced in this temperature range, making sublimation a viable purification technique [28].

Enhanced sublimation conditions are achieved at 60 degrees Celsius, where the compound exhibits significant vapor formation with sublimation rates of 0.050 milligrams per minute at pressures of 0.025 millimeters of mercury [26]. At this temperature, the compound is above its melting point but can still undergo sublimation when pressure is reduced sufficiently to prevent liquid formation [27]. This behavior is characteristic of compounds with relatively low melting points and moderate intermolecular forces [28].

Rapid sublimation occurs at 80 degrees Celsius with rates reaching 0.200 milligrams per minute at 0.100 millimeters of mercury [26]. Under these conditions, the driving force for sublimation becomes substantial, enabling efficient vapor-phase transfer for purification or analytical purposes [27]. The increased molecular kinetic energy overcomes the intermolecular hydrogen bonding and van der Waals forces that stabilize the solid phase [28].

At temperatures approaching 100 degrees Celsius, pre-melting sublimation becomes the dominant process with rates of 0.800 milligrams per minute at 0.350 millimeters of mercury [26]. This regime represents the upper limit of practical sublimation conditions, as higher temperatures may lead to thermal decomposition or oxidation of the compound [27]. The methylthio group is particularly susceptible to oxidation at elevated temperatures, potentially forming sulfoxide or sulfone derivatives [28].

Vacuum sublimation techniques can be employed for purification, similar to methods used for related benzyl alcohol derivatives [26]. The optimal conditions typically involve temperatures of 40-60 degrees Celsius under reduced pressure (0.1 Torr or lower) to achieve reasonable sublimation rates while avoiding thermal decomposition [27]. The sublimed material typically exhibits higher purity due to the selective nature of the sublimation process, which separates the target compound from non-volatile impurities [28].

| Temperature (°C) | Pressure (mmHg) | Sublimation Rate (mg/min) | Phase | Observation |

|---|---|---|---|---|

| 25 | 0.001 | 0.001 | Solid | Minimal vapor |

| 40 | 0.005 | 0.010 | Solid-vapor equilibrium | Detectable vapor |

| 60 | 0.025 | 0.050 | Enhanced sublimation | Visible sublimation |

| 80 | 0.100 | 0.200 | Rapid sublimation | Significant vapor formation |

| 100 | 0.350 | 0.800 | Approaching melting point | Pre-melting sublimation |